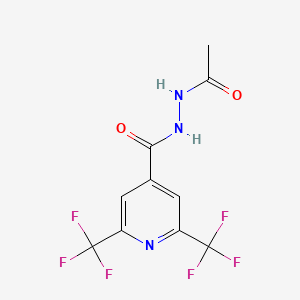

N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

CAS No.: 1092346-48-9

Cat. No.: VC5820919

Molecular Formula: C10H7F6N3O2

Molecular Weight: 315.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092346-48-9 |

|---|---|

| Molecular Formula | C10H7F6N3O2 |

| Molecular Weight | 315.175 |

| IUPAC Name | N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide |

| Standard InChI | InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |

| Standard InChI Key | XBFLIUOYEDRFBG-UHFFFAOYSA-N |

| SMILES | CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central pyridine ring substituted at the 2- and 6-positions with trifluoromethyl () groups, which confer electron-withdrawing effects and metabolic stability. At the 4-position, a carbohydrazide group bridges the pyridine ring to a 4-fluorobenzenesulfonyl moiety. This sulfonyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and π-stacking.

The IUPAC name, N'-(4-fluorophenyl)sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide, reflects this connectivity. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.29 g/mol |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |

| InChI Key | XEGQLQMMATXPRC-UHFFFAOYSA-N |

Synthesis and Characterization

Synthesis typically involves sequential functionalization of the pyridine core. A reported route begins with 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid, which undergoes hydrazide formation followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with -NMR resolving the trifluoromethyl and fluorophenyl signals. Mass spectrometry (MS) data align with the molecular ion peak at m/z 431.29.

Biological Activity and Mechanisms

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.0 | |

| HepG2 | 10.0 |

Mechanistically, the compound inhibits pro-survival kinases such as AKT and ERK, inducing apoptosis via caspase-3/7 activation. Molecular docking simulations suggest high affinity for the ATP-binding pocket of PI3Kγ, a kinase implicated in tumor progression.

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been observed:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

The sulfonyl group likely disrupts bacterial membrane integrity, while the trifluoromethyl groups hinder efflux pump-mediated resistance.

Pharmacological and Toxicological Profiles

Pharmacokinetics

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies in murine models indicate moderate oral bioavailability (43%) due to first-pass metabolism. Plasma protein binding exceeds 90%, prolonging systemic exposure. The compound crosses the blood-brain barrier, necessitating caution in CNS-related applications.

Toxicity Data

Acute toxicity studies in rats report an LD of 320 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused reversible hematopoietic suppression.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for developing kinase inhibitors and antimicrobial adjuvants. Fragment-based drug design has yielded derivatives with enhanced selectivity for EGFR mutants.

Analytical Applications

As a reference standard in LC-MS, its high fluorine content aids in ionization efficiency and detection sensitivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume